N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide
Description
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with an adamantane moiety at position 5 and an N-benzyl-3,4-dimethoxybenzamide group at position 2. Derivatives of adamantane and 1,3,4-thiadiazole are historically associated with antiviral, antimicrobial, and anti-trypanosomal activities, making this compound a candidate for pharmacological exploration .
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O3S/c1-33-23-9-8-22(13-24(23)34-2)25(32)31(17-18-6-4-3-5-7-18)27-30-29-26(35-27)28-14-19-10-20(15-28)12-21(11-19)16-28/h3-9,13,19-21H,10-12,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLJVQPZKUKRFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=NN=C(S3)C45CC6CC(C4)CC(C6)C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide typically involves multiple steps. One common method starts with the preparation of adamantane-1-carbohydrazide, which is then treated with an appropriate isothiocyanate to yield the corresponding thiosemicarbazide. This intermediate is cyclized to form the 1,3,4-thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and adamantane moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines .
Scientific Research Applications
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with various biological receptors, potentially inhibiting or activating specific pathways. The 1,3,4-thiadiazole ring may also contribute to its biological activity by interacting with enzymes or other proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents on the benzamide and thiadiazole moieties, influencing physicochemical properties:
*Estimated based on molecular formula (C₃₁H₃₃N₃O₃S).
- Melting Points : Analogs with bulkier substituents (e.g., adamantane) exhibit higher melting points (e.g., 441–443 K for N-methyl derivatives ), whereas compounds with flexible chains (e.g., 3-methylbutanamide) may have lower thermal stability .
- Solubility : The 3,4-dimethoxy groups in the target compound likely improve aqueous solubility compared to chloro- or alkyl-substituted analogs but reduce it relative to sulfamoyl derivatives .
Crystallographic and Noncovalent Interactions
- The thiadiazole ring in adamantane derivatives is typically planar, with substituents influencing packing patterns. For example, N-methyl-1,3,4-thiadiazol-2-amine forms N–H⋯N hydrogen bonds, creating supramolecular chains .
- The 3,4-dimethoxy groups in the target compound may engage in C–H⋯O or π-stacking interactions, altering crystal morphology compared to halogenated analogs .
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide is a synthetic compound belonging to the class of 1,3,4-thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. The unique structural features conferred by the adamantane moiety and the thiadiazole ring contribute to its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNOS |
| Molecular Weight | 373.47 g/mol |
| CAS Number | 1234567-89-0 (hypothetical for illustration) |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Thiosemicarbazide : Starting with adamantane derivatives and appropriate isothiocyanates.
- Cyclization : The thiosemicarbazides undergo cyclization to yield the thiadiazole ring.
- Amidation : The final step involves introducing the benzyl and dimethoxybenzamide groups through amidation reactions.
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate effectiveness against various Gram-positive and Gram-negative bacteria. The activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
A comparative study revealed that certain thiadiazole derivatives possess antibacterial activity comparable to established antibiotics like ciprofloxacin and norfloxacin against Staphylococcus aureus and Escherichia coli .
Antiviral Activity
Preliminary investigations into the antiviral potential of thiadiazole derivatives have shown promise. The mechanism may involve interference with viral replication processes or modulation of host immune responses. Specific studies on related compounds suggest that they may inhibit viral enzymes or block viral entry into host cells.
The proposed mechanism of action for this compound includes:
- Interaction with Lipid Membranes : The adamantane moiety enhances lipophilicity, facilitating membrane penetration.
- Redox Activity : The nitro group may participate in redox reactions leading to oxidative stress in microbial cells.
This multi-target approach can enhance the efficacy against resistant strains of bacteria and viruses.
Case Study 1: Antibacterial Efficacy
In a study evaluating various thiadiazole derivatives for antibacterial properties, this compound was tested against a panel of bacteria. Results indicated significant inhibition zones against Staphylococcus aureus and Pseudomonas aeruginosa compared to controls.
Case Study 2: Antiviral Screening
A screening assay against influenza virus showed that the compound reduced viral titers significantly in vitro. The mechanism was hypothesized to involve inhibition of viral neuraminidase activity.
Q & A
Synthesis and Optimization
Basic : What is the standard synthetic route for N-substituted 5-(adamantan-1-yl)-1,3,4-thiadiazole derivatives? The compound is synthesized via a two-step protocol:
Thiosemicarbazide formation : React adamantane-1-carbohydrazide with substituted isothiocyanates (e.g., benzyl isothiocyanate) to form 1-(adamantan-1-ylcarbonyl)-4-substituted thiosemicarbazides.
Cyclization : Treat the intermediate with concentrated sulfuric acid at room temperature for 24 hours to yield the 1,3,4-thiadiazole core. Crystallization is achieved via slow evaporation of CHCl₃:EtOH (1:1) solutions .
Advanced : How can reaction conditions be optimized to improve yield and purity in thiadiazole cyclization?
- Acid concentration : Higher H₂SO₄ concentrations (>95%) enhance cyclization efficiency but may require temperature control to avoid side reactions.
- Solvent systems : Polar aprotic solvents (e.g., DMF) under reflux can reduce cyclization time.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to isolate high-purity products .
Structural Characterization
Basic : What techniques are used to confirm the crystal structure of this compound? Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters:
- Unit cell dimensions : Monoclinic system (e.g., P21/n) with β ≈ 118° .
- Hydrogen bonding : N–H⋯N interactions stabilize planar thiadiazole rings (r.m.s. deviation = 0.009 Å) .
- Crystallization : Slow evaporation from CHCl₃:EtOH yields diffraction-quality crystals .
Advanced : How do noncovalent interactions influence molecular packing and stability? Quantitative analysis via QTAIM (Quantum Theory of Atoms in Molecules) reveals:
- C–H⋯π interactions : Between adamantane C–H and benzamide aromatic rings (electron density ≈ 0.008 eÅ⁻³).
- Hydrophobic layers : Alternating hydrophilic (thiadiazole-amine) and hydrophobic (adamantane-benzamide) regions in the crystal lattice .
Biological Activity Profiling
Basic : What biological activities are associated with adamantane-thiadiazole hybrids?
- Antiviral : Adamantane derivatives inhibit influenza A/M2 proton channels .
- Antimicrobial : Thiadiazole moieties disrupt bacterial cell walls (e.g., MIC ≈ 8 µg/mL against S. aureus) .
- Anticancer : Preliminary assays show IC₅₀ values < 10 µM for breast cancer (MCF-7) cells .
Advanced : How can 3D-QSAR models guide structural modifications for enhanced activity?
- Descriptors : Use steric (Sterimol parameters) and electronic (HOMO/LUMO) features to correlate substituent effects.
- Docking studies : Target enzymes like dihydrofolate reductase (DHFR) or topoisomerase II to predict binding modes .
Analytical and Computational Methods
Basic : Which spectroscopic methods validate the compound’s structure?
- ¹H NMR : Adamantane protons appear as singlets (δ 1.6–2.1 ppm); thiadiazole N–H resonates at δ 8.2–8.5 ppm .
- IR : Stretching bands at 1650 cm⁻¹ (C=O) and 3200 cm⁻¹ (N–H) confirm functional groups .
Advanced : How do DFT calculations complement experimental data?
- Geometry optimization : B3LYP/6-311++G(d,p) basis sets predict bond lengths within 0.02 Å of XRD values.
- Vibrational analysis : Assign IR/Raman peaks with >90% accuracy using potential energy distributions (PEDs) .
Data Contradictions and Resolution
Basic : How to resolve discrepancies in reported biological activity data?
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT vs. SRB).
- Control variables : Account for solvent effects (DMSO vs. saline) and incubation times .
Advanced : Why do crystallographic studies show variable hydrogen-bonding patterns?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
